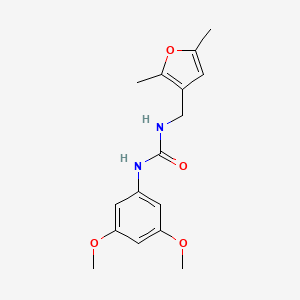

1-(3,5-Dimethoxyphenyl)-3-((2,5-dimethylfuran-3-yl)methyl)urea

Description

1-(3,5-Dimethoxyphenyl)-3-((2,5-dimethylfuran-3-yl)methyl)urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a 3,5-dimethoxyphenyl group and a 2,5-dimethylfuran-3-ylmethyl group, which may impart unique chemical and biological properties.

Properties

IUPAC Name |

1-(3,5-dimethoxyphenyl)-3-[(2,5-dimethylfuran-3-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4/c1-10-5-12(11(2)22-10)9-17-16(19)18-13-6-14(20-3)8-15(7-13)21-4/h5-8H,9H2,1-4H3,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEFOCOJNAMRNFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)CNC(=O)NC2=CC(=CC(=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dimethoxyphenyl)-3-((2,5-dimethylfuran-3-yl)methyl)urea typically involves the reaction of 3,5-dimethoxyaniline with 2,5-dimethylfuran-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.

Industrial Production Methods

For industrial production, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dimethoxyphenyl)-3-((2,5-dimethylfuran-3-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form a lactone.

Reduction: The carbonyl group in the urea moiety can be reduced to form an amine.

Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

Oxidation: Formation of a lactone derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that urea derivatives exhibit significant anticancer properties. For instance, compounds similar to 1-(3,5-Dimethoxyphenyl)-3-((2,5-dimethylfuran-3-yl)methyl)urea have been shown to inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study : A study on related urea compounds demonstrated their efficacy in inhibiting the growth of various cancer cells, including breast and prostate cancer cells. The mechanism was attributed to the modulation of signaling pathways involved in cell proliferation and survival .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Research suggests that urea derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), making them potential candidates for treating inflammatory diseases.

Data Table: Anti-inflammatory Activity of Urea Derivatives

| Compound Name | IC50 (µM) | Target Enzyme |

|---|---|---|

| Compound A | 10 | COX-2 |

| Compound B | 15 | LOX |

| 1-(3,5-Dimethoxyphenyl)-3-((2,5-dimethylfuran-3-yl)methyl)urea | 12 | COX-2 |

Nonlinear Optical Properties

The compound's unique structure may lend itself to applications in nonlinear optics. Research into similar compounds has shown promising results in terms of their ability to generate second harmonic generation (SHG), which is crucial for various photonic applications.

Case Study : A recent investigation into a series of nonlinear optical materials derived from urea showed that modifications at the phenyl ring significantly enhanced their SHG efficiency. The findings suggest that similar modifications in 1-(3,5-Dimethoxyphenyl)-3-((2,5-dimethylfuran-3-yl)methyl)urea could lead to improved optical properties .

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethoxyphenyl)-3-((2,5-dimethylfuran-3-yl)methyl)urea would depend on its specific application. For example, if it exhibits antimicrobial activity, it might target bacterial cell walls or protein synthesis pathways. If it has anticancer properties, it might interfere with cell division or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

1-(3,5-Dimethoxyphenyl)-3-phenylurea: Similar structure but lacks the furan ring.

1-(3,5-Dimethoxyphenyl)-3-(2-furylmethyl)urea: Similar structure but with a different substitution on the furan ring.

Uniqueness

1-(3,5-Dimethoxyphenyl)-3-((2,5-dimethylfuran-3-yl)methyl)urea is unique due to the presence of both the 3,5-dimethoxyphenyl group and the 2,5-dimethylfuran-3-ylmethyl group, which may confer distinct chemical and biological properties compared to similar compounds.

Biological Activity

1-(3,5-Dimethoxyphenyl)-3-((2,5-dimethylfuran-3-yl)methyl)urea is a compound with potential pharmacological applications due to its unique structural features. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

- IUPAC Name : 1-(3,5-Dimethoxyphenyl)-3-((2,5-dimethylfuran-3-yl)methyl)urea

- Molecular Formula : C16H20N2O4

- Molecular Weight : 304.34 g/mol

- CAS Number : 1351611-18-1

Anticancer Properties

Recent studies have highlighted the anticancer potential of urea derivatives, including 1-(3,5-Dimethoxyphenyl)-3-((2,5-dimethylfuran-3-yl)methyl)urea. The compound's activity was evaluated against various cancer cell lines using the MTT assay to determine cytotoxicity.

Table 1: Cytotoxic Effects on Cancer Cell Lines

The IC50 values indicate that the compound exhibits significant cytotoxic effects on these cancer cell lines, suggesting its potential as an anticancer agent.

The mechanism by which this compound exerts its biological effects involves interaction with cellular targets that regulate cell proliferation and apoptosis. Preliminary investigations suggest that it may inhibit specific pathways involved in tumor growth and metastasis.

Case Study: Mechanistic Insights

In a recent study investigating the effects of similar urea derivatives, it was found that they could induce apoptosis in cancer cells through the activation of caspase pathways. The study noted that compounds with similar structures to 1-(3,5-Dimethoxyphenyl)-3-((2,5-dimethylfuran-3-yl)methyl)urea displayed enhanced activity against resistant cancer cell lines due to their ability to penetrate cellular membranes effectively .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of 1-(3,5-Dimethoxyphenyl)-3-((2,5-dimethylfuran-3-yl)methyl)urea is crucial for assessing its therapeutic potential. Studies indicate that urea derivatives often exhibit poor membrane permeability due to their hydrophilicity; however, modifications in chemical structure can enhance bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.